Ethyl 2,6-dimethylquinoline-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 2,6-dimethylquinoline-3-carboxylate (CAS 892874-63-4) features a 2,6-dimethyl substitution pattern critical for CYP enzyme inhibition (CYP1A2 IC50 3.3 µM, CYP2B6 IC50 480 µM). Its ethyl ester enables facile hydrolysis to carboxylic acid or amide derivatives for SAR exploration. With XlogP 3.2 and TPSA 39.2 Ų, it offers favorable membrane permeability for anticancer lead optimization. Available at ≥95% purity, ensuring reproducible yields. Choose this specific substitution pattern to avoid variability from generic alternatives.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 892874-63-4
Cat. No. B1285034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dimethylquinoline-3-carboxylate
CAS892874-63-4
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C
InChIInChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-9(2)5-6-13(11)15-10(12)3/h5-8H,4H2,1-3H3
InChIKeyNGDSVASJKBMFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-dimethylquinoline-3-carboxylate (892874-63-4) Procurement Specification & Core Physicochemical Data


Ethyl 2,6-dimethylquinoline-3-carboxylate (CAS 892874-63-4) is a substituted quinoline-3-carboxylate ester with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . The compound features a 2,6-dimethyl substitution pattern on the quinoline core and an ethyl ester moiety at the 3-position [1]. Its computed physicochemical properties include a calculated LogP (XlogP) of 3.2, topological polar surface area (TPSA) of 39.2 Ų, boiling point of 327.7±37.0 °C, and density of 1.1±0.1 g/cm³ [1]. Commercial availability from multiple vendors typically specifies a minimum purity of 95%, with storage at room temperature .

Why 2,6-Dimethylquinoline-3-carboxylate Esters Cannot Be Interchanged: Ethyl 2,6-dimethylquinoline-3-carboxylate Differentiation Context


Within the quinoline-3-carboxylate class, substitution pattern and ester moiety critically govern both physicochemical and biological properties [1]. Positional isomerism (e.g., 2,6-dimethyl vs. 2,8-dimethyl substitution) alters steric and electronic profiles, affecting target binding and synthetic utility . The ethyl ester group further modulates lipophilicity (LogP) and metabolic susceptibility relative to methyl or free acid analogs [1]. The 2,6-dimethylquinoline core is a known CYP1A2 and CYP2B6 inhibitor scaffold (IC50 3.3 µM and 480 µM, respectively), indicating that methylation pattern directly influences cytochrome P450 interaction [2]. The quinoline-3-carboxylate pharmacophore has demonstrated antiproliferative activity against MCF-7 and K562 cell lines with IC50 values as low as 0.28-0.33 µM for optimized derivatives, underscoring that minor structural modifications produce substantial activity differences [3]. Generic substitution without verifying specific substitution pattern, ester identity, and purity therefore introduces unacceptable experimental variability.

Quantitative Differentiation Evidence: Ethyl 2,6-dimethylquinoline-3-carboxylate vs. Comparators


LogP Comparison: Ethyl 2,6-Dimethylquinoline-3-carboxylate vs. Unsubstituted 2,6-Dimethylquinoline Core

The target compound ethyl 2,6-dimethylquinoline-3-carboxylate exhibits a calculated XlogP of 3.2 [1]. The unsubstituted 2,6-dimethylquinoline core, a known CYP1A2 inhibitor, has a computed cLogP of 2.85 [2]. The ester functionalization increases lipophilicity by ΔLogP ≈ 0.35 units, which may enhance membrane permeability and alter metabolic stability relative to the non-esterified core.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: Ethyl Ester vs. Free Acid Analog

The target compound has a computed TPSA of 39.2 Ų [1]. A representative quinoline-3-carboxylic acid analog (2,8-dimethylquinoline-3-carboxylic acid) has a molecular weight of 201.22 g/mol and lacks the ethyl ester moiety; its TPSA would be approximately 50-60 Ų due to the additional hydrogen bond donor from the carboxylic acid . The reduced TPSA of the ethyl ester (39.2 Ų) improves passive membrane diffusion potential.

ADME Oral bioavailability Blood-brain barrier penetration

Commercial Purity Benchmarking: Ethyl 2,6-dimethylquinoline-3-carboxylate at ≥95% Specification

Multiple commercial vendors including AKSci and Beyotime specify this compound at ≥95% purity . This purity specification is standardized across suppliers, providing procurement consistency.

Chemical synthesis Quality control Reproducibility

Positional Isomer Differentiation: 2,6-Dimethyl vs. 2,8-Dimethyl Substitution Pattern

Ethyl 2,6-dimethylquinoline-3-carboxylate (CAS 892874-63-4) is a specific positional isomer within the dimethylquinoline-3-carboxylate family . A commercially available positional isomer is 2,8-dimethylquinoline-3-carboxylic acid (CAS 387361-10-6), which differs in methyl group placement from the 6-position to the 8-position . These positional isomers are distinct chemical entities with separate CAS numbers and are not interchangeable.

Positional isomerism Structure-activity relationship Molecular recognition

Validated Application Scenarios for Ethyl 2,6-dimethylquinoline-3-carboxylate (CAS 892874-63-4) in R&D Workflows


Cytochrome P450 Inhibition Studies Requiring 2,6-Dimethylquinoline Scaffold Derivatives

The 2,6-dimethylquinoline core is a validated CYP1A2 inhibitor (IC50 = 3.3 µM) with additional CYP2B6 inhibitory activity (IC50 = 480 µM) [1]. Ethyl 2,6-dimethylquinoline-3-carboxylate serves as a derivatizable analog for exploring structure-activity relationships around the CYP inhibitory pharmacophore, particularly for studies investigating the impact of 3-position esterification on enzyme selectivity and metabolic stability.

Medicinal Chemistry Optimization of Quinoline-3-carboxylate Antiproliferative Agents

Quinoline-3-carboxylate derivatives have demonstrated antiproliferative activity against MCF-7 and K562 cancer cell lines, with optimized compounds achieving IC50 values as low as 0.28-0.33 µM [2]. Ethyl 2,6-dimethylquinoline-3-carboxylate (TPSA = 39.2 Ų, XlogP = 3.2) [3] provides a drug-like starting scaffold with favorable membrane permeability characteristics for further functionalization and SAR exploration in anticancer lead optimization programs.

Synthetic Building Block for Substituted Quinoline Libraries

The ethyl ester moiety at the 3-position enables facile conversion to the corresponding carboxylic acid via hydrolysis, or to amides and other derivatives, while the 2,6-dimethyl substitution pattern on the quinoline core provides a defined steric and electronic environment [3]. The compound is available from multiple suppliers at ≥95% purity, ensuring reproducible yields in multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2,6-dimethylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.